D(+)-10-Camphorsulfonyl chloride

Catalog No.
S604170
CAS No.
21286-54-4
M.F
C10H15ClO3S
M. Wt
250.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D(+)-10-Camphorsulfonyl chloride

CAS Number

21286-54-4

Product Name

D(+)-10-Camphorsulfonyl chloride

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride

Molecular Formula

C10H15ClO3S

Molecular Weight

250.74 g/mol

InChI

InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7-,10-/m1/s1

InChI Key

BGABKEVTHIJBIW-GMSGAONNSA-N

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C

Synonyms

(1S,4R)-7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; 10-Camphorsulfonyl Chloride; (+)-10-Camphorsulfonic Acid Chloride; (S)-Camphor-10-sulfonyl Chloride; d-Camphorsulfonyl Chloride;

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)Cl)C

D(+)-10-Camphorsulfonyl chloride is a chemical compound with the molecular formula C₁₀H₁₅ClO₃S and a CAS number of 21286-54-4. It is a sulfonyl chloride derived from camphorsulfonic acid, characterized by its white to almost white crystalline appearance and a melting point ranging from 65.0 to 69.0 °C . This compound is notable for its role as a versatile reagent in organic synthesis, particularly in asymmetric synthesis processes.

D(+)-10-Camphorsulfonyl chloride is a corrosive and irritating compound. It can cause skin and eye burns upon contact. It is also harmful if inhaled or swallowed [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound [].
  • Avoid contact with skin, eyes, and clothing.
  • Work in a well-ventilated area.
  • Store in a cool, dry place away from moisture and incompatible chemicals.

As a Chiral Directing Group:

D(+)-10-Camphorsulfonyl chloride acts as a chiral directing group (CDG) in various asymmetric reactions. Its bulky and rigid structure, coupled with its chirality, allows it to control the stereochemical outcome of reactions by influencing the approach of the attacking nucleophile. This property makes it valuable for the synthesis of enantiomerically pure compounds, which are crucial in various fields like pharmaceuticals and materials science .

Here are some examples of its use as a CDG:

  • Aldol reactions: D(+)-10-Camphorsulfonyl chloride can be used as a CDG in aldol reactions to achieve enantioselective C-C bond formation .
  • Mannich reactions: The CDG effect of D(+)-10-caphorsulfonyl chloride can be employed in Mannich reactions for the stereoselective synthesis of β-amino carbonyl compounds .
  • Epoxidation reactions: The chirality of D(+)-10-caphorsulfonyl chloride can be transferred to epoxides during asymmetric epoxidation reactions .

As a Leaving Group:

D(+)-10-Camphorsulfonyl chloride acts as a good leaving group in various substitution and elimination reactions due to the stability of the resulting camphorsulfonate anion. This property is advantageous for introducing functionalities or creating new double bonds in organic molecules .

Here are some examples of its use as a leaving group:

  • Nucleophilic substitution reactions: D(+)-10-Camphorsulfonyl chloride can be used to convert alcohols and phenols into their corresponding derivatives through nucleophilic substitution reactions .
  • Elimination reactions: The chloride group can be eliminated under basic conditions to generate alkenes from vicinal diols or halohydrins .
, primarily due to its electrophilic nature. It can react with nucleophiles to form sulfonamides or other functional groups. One significant reaction involves its use as a protecting group for amines, allowing for selective reactions in multi-step synthesis . Additionally, it is utilized in the formation of sulfonyl derivatives through reactions with alcohols or phenols, facilitating the introduction of sulfonyl functionalities into organic molecules.

The synthesis of D(+)-10-Camphorsulfonyl chloride typically involves the chlorination of camphorsulfonic acid using reagents such as thionyl chloride or phosphorus pentachloride. The general procedure includes:

  • Dissolving camphorsulfonic acid in an appropriate solvent.
  • Adding thionyl chloride dropwise while stirring at room temperature.
  • Allowing the reaction to proceed for several hours until complete.
  • Isolating the product through crystallization or distillation methods .

This method yields D(+)-10-Camphorsulfonyl chloride in good purity and yield.

D(+)-10-Camphorsulfonyl chloride is widely used in organic chemistry for various applications:

  • Asymmetric Synthesis: It serves as an intermediate in asymmetric hydroxylation reactions, crucial for synthesizing enantiomerically pure compounds .
  • Protecting Group: It acts as a protecting group for amines during multi-step synthesis processes, allowing chemists to control reaction pathways effectively.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications in drug design and development .

Interaction studies involving D(+)-10-Camphorsulfonyl chloride often focus on its reactivity with nucleophiles and other electrophiles, which can elucidate its role in synthetic pathways. These studies help in understanding how this compound can be utilized to modify biological molecules or introduce functional groups into complex organic structures .

D(+)-10-Camphorsulfonyl chloride shares similarities with several related compounds, including:

CompoundStructure TypeUnique Features
D(+)-10-Camphorsulfonyl ChlorideChiral Sulfonyl ChlorideProvides stereochemical control in synthesis
Camphorsulfonic AcidChiral AcidLess reactive; serves as a precursor
Benzene Sulfonyl ChlorideAromatic Sulfonyl ChlorideMore reactive but achiral
p-Toluenesulfonyl ChlorideAromatic Sulfonyl ChlorideVersatile but lacks chiral specificity

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

21286-54-4

Wikipedia

D(+)-10-Camphorsulfonyl chloride

Dates

Modify: 2023-08-15

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